2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid
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Overview
Description
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid is an organic compound that features a furan ring substituted with a p-chlorophenyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid typically involves the reaction of p-chlorophenylacetic acid with a suitable furan derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where p-chlorophenylacetic acid is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenyl)acetic acid: Shares the p-chlorophenyl group but lacks the furan ring.
5-Oxotetrahydrofuran-2-carboxylic acid: Contains the furan ring and ketone group but lacks the p-chlorophenyl group.
Uniqueness
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid is unique due to the combination of the p-chlorophenyl group and the furan ring with a ketone functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
34971-17-0 |
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Molecular Formula |
C11H9ClO4 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C11H9ClO4/c12-7-1-3-8(4-2-7)15-11(14)9-5-6-10(13)16-9/h1-4,9H,5-6H2 |
InChI Key |
KJLRZIRITYMUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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